7-chloro-N-(2,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
7-chloro-N-(2,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzoxepine ring, a carboxamide group, and several substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 7-chloro-N-(2,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzoxepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxepine ring.
Introduction of the Chloro Group: Chlorination reactions are carried out to introduce the chloro substituent at the desired position on the benzoxepine ring.
Attachment of the Dimethylphenyl Group: This step involves the coupling of the dimethylphenyl group to the benzoxepine ring through various coupling reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
7-chloro-N-(2,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to reduce certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-chloro-N-(2,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-chloro-N-(2,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
7-chloro-N-(2,4-dimethylphenyl)-1-benzoxepine-4-carboxamide: This compound lacks the methoxy group, which may result in different chemical and biological properties.
9-methoxy-1-benzoxepine-4-carboxamide: This compound lacks the chloro and dimethylphenyl groups, which may affect its reactivity and interactions with biological targets.
N-(2,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide: This compound lacks the chloro group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18ClNO3 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
7-chloro-N-(2,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H18ClNO3/c1-12-4-5-17(13(2)8-12)22-20(23)14-6-7-25-19-15(9-14)10-16(21)11-18(19)24-3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
MNGGMQGRCXPFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2)C |
Origin of Product |
United States |
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